

Technical Guide: Safety and Handling of Boc-Aminoxy-PEG4-OH for Bioconjugation

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Compound of Interest		
Compound Name:	Boc-Aminoxy-PEG4-OH	
Cat. No.:	B611196	Get Quote

This technical guide provides a comprehensive overview of the safety, handling, and experimental use of **Boc-Aminoxy-PEG4-OH** for researchers, scientists, and professionals in drug development. This heterobifunctional linker is a valuable tool in bioconjugation, enabling the stable linkage of molecules through oxime bond formation.

Chemical and Physical Properties

Boc-Aminoxy-PEG4-OH, also known as t-Boc-Aminooxy-PEG4-alcohol, is a polyethylene glycol (PEG)-based reagent. It features a tert-butyloxycarbonyl (Boc)-protected aminooxy group at one end and a hydroxyl group at the other. The PEG4 spacer enhances aqueous solubility and provides flexibility to the linked molecules.

Property	Value
Synonyms	t-Boc-Aminooxy-PEG4-alcohol, Boc-Aminooxy- PEG4-OH
CAS Number	918132-14-6[1][2]
Molecular Formula	C13H27NO7[1]
Molecular Weight	309.36 g/mol [1]
Appearance	Solid



Safety and Hazard Information

It is crucial to handle **Boc-Aminoxy-PEG4-OH** with appropriate safety precautions in a laboratory setting.

Hazard Identification

Based on available safety data sheets, this compound is classified as:

- Acute toxicity, Oral (Category 4): Harmful if swallowed.
- Acute aquatic toxicity (Category 1): Very toxic to aquatic life.
- Chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.

Precautionary Measures

Category	Precautionary Statements
Prevention	Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment.
Response	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Collect spillage.
Disposal	Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

- Eye Protection: Wear safety goggles with side-shields.
- Hand Protection: Use protective gloves.
- Skin and Body Protection: Wear impervious clothing.
- Respiratory Protection: Use a suitable respirator, especially when handling the powder form to avoid dust formation.



Handling and Storage

Proper handling and storage are essential to maintain the integrity and reactivity of **Boc-Aminoxy-PEG4-OH**.

Aspect	Guideline
Handling	Avoid inhalation, and contact with eyes and skin.[3] Avoid the formation of dust and aerosols. Use in a well-ventilated area. For bioconjugation, use anhydrous solvents like DMF or DMSO and avoid prolonged exposure to moisture.
Storage	Keep the container tightly sealed in a cool, well-ventilated area. Store at -20°C for long-term stability. Protect from direct sunlight and sources of ignition.

Experimental Protocols: Bioconjugation Workflow

Boc-Aminoxy-PEG4-OH is primarily used in a two-step bioconjugation process: deprotection of the Boc group to reveal the reactive aminooxy group, followed by oxime ligation with a carbonyl-containing molecule (aldehyde or ketone).

Step 1: Boc Deprotection

The Boc protecting group is stable under neutral and basic conditions but can be removed under mild acidic conditions to yield the free aminooxy group.

Methodology:

- Dissolve the Boc-Aminoxy-PEG4-OH in a suitable organic solvent (e.g., dichloromethane (DCM) or dioxane).
- Add an excess of a mild acid, such as trifluoroacetic acid (TFA). A typical concentration is 20-50% TFA in DCM.



- Stir the reaction mixture at room temperature for 30-60 minutes.
- Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
- Upon completion, remove the acid and solvent under reduced pressure. The resulting deprotected aminooxy-PEG4-OH can be used directly in the next step or after purification.

Step 2: Oxime Ligation

The deprotected aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond. This reaction is most efficient at a slightly acidic to neutral pH (pH 4.5-7). The rate of oxime ligation can be significantly accelerated by the use of a nucleophilic catalyst, such as aniline.

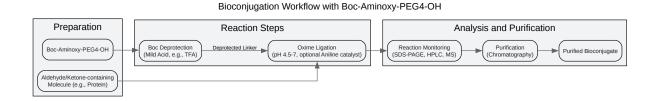
Methodology:

- Dissolve the molecule containing the aldehyde or ketone (e.g., a modified protein or peptide) in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).
- Dissolve the deprotected aminooxy-PEG4-OH in the same buffer or a compatible co-solvent.
- Add the aminooxy-PEG4-OH solution to the aldehyde/ketone-containing molecule. A molar excess of the PEG linker is typically used to drive the reaction to completion.
- (Optional but recommended) To accelerate the reaction, add a catalyst such as aniline to a final concentration of 10-100 mM.
- Incubate the reaction mixture at room temperature for 2-24 hours. The reaction time will depend on the reactivity of the carbonyl group and the presence of a catalyst.
- Monitor the formation of the conjugate using techniques such as SDS-PAGE, HPLC, or mass spectrometry.
- Purify the resulting conjugate using appropriate chromatography methods (e.g., size-exclusion or affinity chromatography) to remove unreacted starting materials and byproducts.

Visualization of Experimental Workflow



The following diagram illustrates the key steps in a typical bioconjugation experiment using **Boc-Aminoxy-PEG4-OH**.



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References

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